4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid
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Overview
Description
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, phenoxycarbonyl, amino, and sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps, starting from naphthalene derivatives. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of derivatives.
Scientific Research Applications
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including functionalized graphene and other nanomaterials.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, in dye synthesis, it undergoes azo coupling reactions to form colored compounds. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid can be compared with other similar compounds, such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
2-Amino-8-hydroxynaphthalene-6-sulfonic acid: Another naphthalene derivative used in dye production.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of various dyes and pigments.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
850079-25-3 |
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Molecular Formula |
C17H13NO6S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-hydroxy-6-(phenoxycarbonylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H13NO6S/c19-16-10-14(25(21,22)23)8-11-6-7-12(9-15(11)16)18-17(20)24-13-4-2-1-3-5-13/h1-10,19H,(H,18,20)(H,21,22,23) |
InChI Key |
CVAFGYOSUODJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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